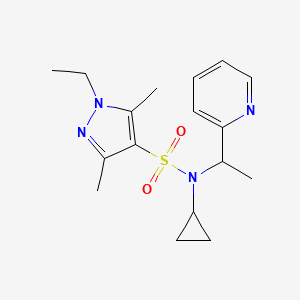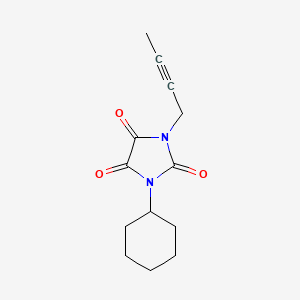![molecular formula C11H15ClN2O2S B7592929 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
作用機序
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and immune cells, and its activation leads to various physiological responses, such as vasodilation, inhibition of neurotransmitter release, and suppression of inflammation. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can modulate these physiological responses and exert its therapeutic effects.
Biochemical and Physiological Effects
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to modulate several biochemical and physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the release of neurotransmitters, such as dopamine and acetylcholine, and improve cognitive function. In cardiovascular function, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the heart rate and contractility and improve the cardiac output. In immune response, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activation of immune cells, such as macrophages and T cells.
実験室実験の利点と制限
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. Another advantage is its potency, which allows for effective modulation of the receptor at low concentrations. However, one of the limitations is its low solubility in water, which can limit its use in aqueous solutions. Another limitation is its potential off-target effects, which can affect the interpretation of the experimental results.
将来の方向性
There are several future directions for the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and metabolic disorders. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. Additionally, future research can focus on elucidating the mechanism of action of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene at the molecular level and identifying its downstream signaling pathways. Overall, the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has significant potential for advancing our understanding of adenosine signaling and developing new therapeutic interventions for various diseases.
合成法
The synthesis of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene involves the reaction of 1,3-dichlorobenzene with 2-(dimethylsulfamoylamino)cyclopropanecarboxylic acid, followed by cyclization and chlorination. This procedure yields 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene as a white crystalline solid with a melting point of 246-248°C.
科学的研究の応用
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In cardiovascular diseases, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the infarct size in animal models of myocardial ischemia/reperfusion injury. In neurological disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammatory disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis.
特性
IUPAC Name |
1-chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-14(2)17(15,16)13-11-7-10(11)8-4-3-5-9(12)6-8/h3-6,10-11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNOKKBJCLBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)


![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)